molecular formula C12H20O2 B12660148 (R)-5-Octylfuran-2(5H)-one CAS No. 74841-72-8

(R)-5-Octylfuran-2(5H)-one

Cat. No.: B12660148
CAS No.: 74841-72-8
M. Wt: 196.29 g/mol
InChI Key: BWXCHUAWFSHXMU-LLVKDONJSA-N
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Description

®-5-Octylfuran-2(5H)-one is a chiral furanone derivative characterized by an octyl side chain at the 5-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Octylfuran-2(5H)-one typically involves the thionylation of 5-alkyl-3H-furan-2-ones. One common method includes the use of phosphorus pentasulfide and the Lawesson reagent. The reaction conditions involve heating the starting materials at 70-80°C in a carbon dioxide atmosphere . The structure of the reaction products depends on the thionylating agent used .

Industrial Production Methods

While specific industrial production methods for ®-5-Octylfuran-2(5H)-one are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-5-Octylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding lactones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the octyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include oxidized furanones, reduced furan derivatives, and substituted furan compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

®-5-Octylfuran-2(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-5-Octylfuran-2(5H)-one involves its interaction with molecular targets through its furan ring and octyl side chain. The compound can participate in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, biological studies, or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-Octylfuran-2(5H)-one is unique due to its specific chiral configuration and the presence of an octyl side chain, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields .

Properties

CAS No.

74841-72-8

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(2R)-2-octyl-2H-furan-5-one

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h9-11H,2-8H2,1H3/t11-/m1/s1

InChI Key

BWXCHUAWFSHXMU-LLVKDONJSA-N

Isomeric SMILES

CCCCCCCC[C@@H]1C=CC(=O)O1

Canonical SMILES

CCCCCCCCC1C=CC(=O)O1

Origin of Product

United States

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